Cas no 1002482-88-3 (2,4-difluoro-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide)

2,4-Difluoro-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide is a fluorinated benzamide derivative with a pyrazolyl-dihydropyrimidinone scaffold. Its structural features, including the difluorobenzamide moiety and heterocyclic core, contribute to its potential as an intermediate in pharmaceutical and agrochemical research. The compound exhibits notable stability and reactivity, making it suitable for further derivatization in drug discovery. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, while the pyrimidinone ring offers hydrogen-bonding capabilities for targeted interactions. This compound is primarily utilized in synthetic chemistry for developing biologically active molecules, particularly in kinase inhibition and antimicrobial studies. Proper handling under controlled conditions is recommended due to its reactive functional groups.
2,4-difluoro-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide structure
1002482-88-3 structure
商品名:2,4-difluoro-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide
CAS番号:1002482-88-3
MF:C16H13F2N5O2
メガワット:345.303529500961
CID:5913102
PubChem ID:135752998

2,4-difluoro-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide 化学的及び物理的性質

名前と識別子

    • 2,4-difluoro-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide
    • 2,4-difluoro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
    • 1002482-88-3
    • F2215-0152
    • AKOS024629101
    • 2,4-difluoro-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide
    • 2,4-difluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide
    • インチ: 1S/C16H13F2N5O2/c1-8-6-14(24)21-16(19-8)23-13(5-9(2)22-23)20-15(25)11-4-3-10(17)7-12(11)18/h3-7H,1-2H3,(H,20,25)(H,19,21,24)
    • InChIKey: PLUJJPJBHIDIJO-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC(C)=NN1C1NC(C)=CC(=O)N=1)(=O)C1=CC=C(F)C=C1F

計算された属性

  • せいみつぶんしりょう: 345.10373100g/mol
  • どういたいしつりょう: 345.10373100g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 624
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

2,4-difluoro-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2215-0152-2mg
2,4-difluoro-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide
1002482-88-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2215-0152-3mg
2,4-difluoro-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide
1002482-88-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2215-0152-5mg
2,4-difluoro-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide
1002482-88-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2215-0152-1mg
2,4-difluoro-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide
1002482-88-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2215-0152-2μmol
2,4-difluoro-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide
1002482-88-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2215-0152-4mg
2,4-difluoro-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide
1002482-88-3 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2215-0152-5μmol
2,4-difluoro-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide
1002482-88-3 90%+
5μl
$63.0 2023-05-16

2,4-difluoro-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide 関連文献

2,4-difluoro-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamideに関する追加情報

Comprehensive Overview of 2,4-Difluoro-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide (CAS No. 1002482-88-3)

The compound 2,4-difluoro-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide (CAS No. 1002482-88-3) is a specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including a pyrimidine and pyrazole backbone, make it a subject of interest for drug discovery and development. This article delves into its properties, applications, and market relevance, addressing common queries such as "What is 2,4-difluoro-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide used for?" and "How is CAS 1002482-88-3 synthesized?".

Chemical Properties and Structure: The molecular formula of 2,4-difluoro-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide is C17H15F2N5O2, with a molecular weight of 359.34 g/mol. The presence of fluorine atoms enhances its bioactivity, while the pyrimidinone and benzamide moieties contribute to its stability and binding affinity. Researchers often inquire about "solubility of 2,4-difluoro-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide"—it exhibits moderate solubility in polar organic solvents like DMSO and methanol.

Applications in Drug Discovery: This compound is primarily explored as a kinase inhibitor due to its ability to interact with ATP-binding sites. Its pyrazole-pyrimidine hybrid structure mimics natural substrates, making it valuable for targeting diseases like cancer and inflammatory disorders. Searches for "2,4-difluoro-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide in oncology" reflect its therapeutic potential. Additionally, its agrochemical applications are gaining traction, particularly in developing next-generation pesticides.

Synthesis and Optimization: The synthesis of CAS 1002482-88-3 involves multi-step reactions, including condensation and cyclization. A common question is "How to purify 2,4-difluoro-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide?"—chromatography and recrystallization are standard methods. Recent advancements focus on greener synthesis routes to align with sustainable chemistry trends.

Market Trends and Research: The demand for 2,4-difluoro-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide is rising, driven by its versatility. Patent filings and preclinical studies highlight its role in personalized medicine and precision agriculture. Analysts note increased searches for "suppliers of CAS 1002482-88-3" and "price trends for pyrimidine derivatives," indicating commercial interest.

Safety and Handling: While not classified as hazardous, proper lab practices are essential. Queries like "Is 2,4-difluoro-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide toxic?" are addressed by referencing SDS data, which confirms low acute toxicity but recommends standard precautions.

Future Prospects: Innovations in structure-activity relationship (SAR) studies and computational modeling are expected to unlock new applications. The compound's relevance in AI-driven drug design and bioconjugation techniques positions it as a key player in modern chemistry.

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